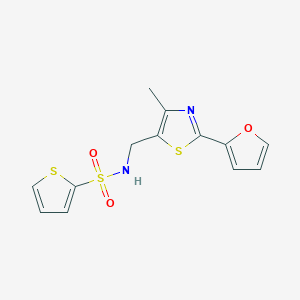
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12N2O3S3 and its molecular weight is 340.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One study outlines a novel approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives, showcasing a method that may be applicable to the synthesis of compounds like N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide (Yin et al., 2008). This work demonstrates the versatility of sulfur-containing heterocycles in organic synthesis, potentially offering a pathway for synthesizing complex molecules including those containing thiophene and furan units for various applications.
Material Science Applications
Another study explores the synthesis and characterization of novel heteroarylene polyazomethines, including those with thiophene or furan units, which were synthesized via chemical oxidative polymerization. These compounds exhibit low electrical conductivity but significant thermal stability, indicating potential use in materials science, especially in developing new polymers with tailored electrical and thermal properties (Ng et al., 1998).
Pharmacological Potential
Research into carbonic anhydrase inhibitors has identified sulfonamides incorporating furan-, thiophene-, and pyrrole-carboxamido groups as possessing strong inhibitory properties. These compounds have shown promise as topical intraocular pressure-lowering agents in models of glaucoma, suggesting a potential pharmacological application for related sulfonamide compounds (Ilieș et al., 2000). Such studies underscore the relevance of thiophene and furan derivatives in developing new therapeutics.
Corrosion Inhibition
A study on the corrosion inhibition property of azomethine functionalized triazole derivatives for mild steel in acidic medium suggests that similar structural motifs, when incorporated into molecules like this compound, could offer protective benefits against corrosion, highlighting an industrial application of such compounds (Murmu et al., 2020).
Antiglaucoma Properties
Further exploration into the pharmacological utility of thiophene- and furan-sulfonamides revealed their potential as antiglaucoma agents through the inhibition of carbonic anhydrase. These findings indicate the possibility of using structurally related compounds in the treatment of ocular conditions, providing a pathway for the development of new therapeutic agents (Hartman et al., 1992).
Mecanismo De Acción
Thiophenes
are a class of heterocyclic compounds that have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Sulfonamides
are a group of compounds that contain the structure SO2NH2 . They have been widely used in medicine for their antibacterial properties, as they can inhibit the growth of bacteria by preventing the synthesis of folic acid, which is necessary for bacterial growth .
Análisis Bioquímico
Biochemical Properties
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)thiophene-2-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating their activity and triggering downstream effects.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. By modulating these pathways, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, it may enhance or suppress the expression of genes involved in apoptosis, thereby affecting cell survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues, leading to conformational changes that reduce enzyme function. Additionally, this compound can interact with DNA, influencing gene expression by acting as a transcriptional regulator . These molecular interactions are critical for the compound’s biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activity. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity . Understanding the dosage thresholds is crucial for optimizing the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, which modify the compound to facilitate its excretion. These metabolic transformations can affect the compound’s activity and duration of action . Additionally, this compound may influence metabolic flux by altering the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This distribution is essential for the compound to reach its target sites and exert its biological effects . The localization and accumulation of this compound within specific tissues can also influence its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these organelles can affect its interactions with biomolecules and its overall biological activity.
Propiedades
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S3/c1-9-11(20-13(15-9)10-4-2-6-18-10)8-14-21(16,17)12-5-3-7-19-12/h2-7,14H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLVQXLJRAOJDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

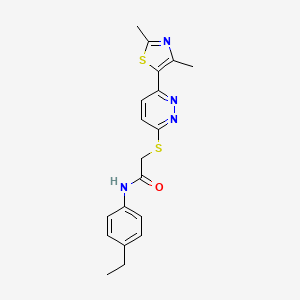
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2977607.png)
![3-Aminoimidazo[1,2-a]pyridine-7-carboxylic acid;hydrochloride](/img/structure/B2977609.png)
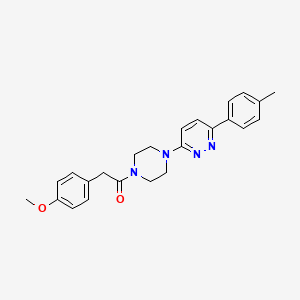
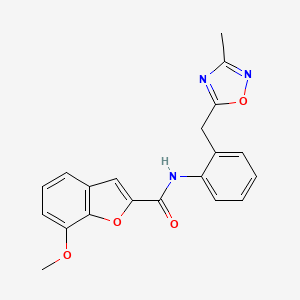
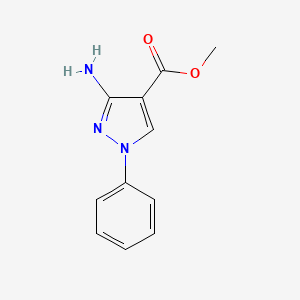
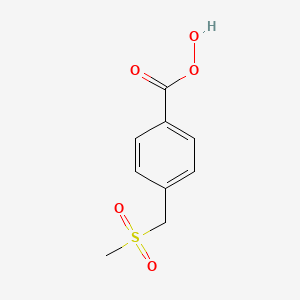
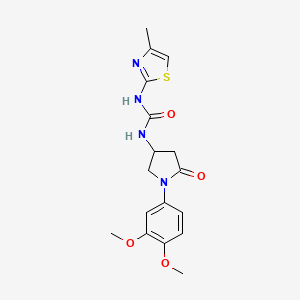
![6-(Cyclobutylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2977618.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2977620.png)

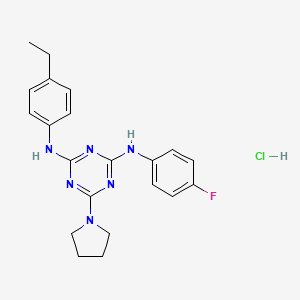
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2977625.png)
